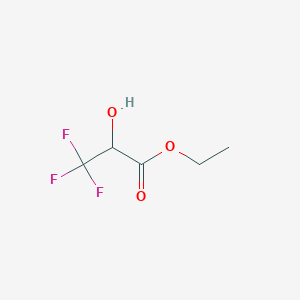

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCOLXVCLKJGEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374559 | |

| Record name | ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94726-00-8 | |

| Record name | ethyl 3,3,3-trifluoro-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94726-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis pathways for chiral trifluoromethylated synthons

Initiating Literature Review

I'm starting with a comprehensive literature review to grasp the significance and diverse uses of chiral trifluoromethylated synthons in both drug discovery and materials science. I'm also doing focused searches to identify key synthetic approaches and most suitable reagents. The goal is to establish a solid foundation of current knowledge.

Outlining Synthetic Strategies

I'm now identifying primary synthetic approaches, like asymmetric trifluoromethylation and chiral pool synthesis, aiming to pinpoint detailed protocols for key reactions. I'm focusing on reaction mechanisms, catalyst systems, substrate scope, and enantioselectivity, as well as the challenges associated with each pathway. I plan to gather information on purification and characterization.

Expanding Search Parameters

I'm broadening my search now to include enzymatic methods as a key synthetic strategy for chiral trifluoromethylated synthons. I'm prioritizing documented examples and detailed protocols, specifically from reputable journals, paying close attention to reaction mechanisms, catalyst systems, and enantioselectivity. Challenges and limitations will be noted.

I'm also looking for purification and characterization. I'll include Graphviz diagrams for reaction workflows.

Methodological & Application

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate as a chiral building block for pharmaceuticals

Initiating Data Collection

I'm starting with broad Google searches for ethyl 3,3,3-trifluoro-2-hydroxypropanoate, aiming for authoritative sources on its synthesis, stereoselective reduction methods, and various applications. This will be the foundational information-gathering phase.

Expanding Information Scope

I'm now expanding my search to include specific reaction protocols, mechanisms, and relevant review articles related to this compound. I'm also analyzing the collected data to structure the application notes effectively, focusing on a logical flow for researchers and drug development experts. I'm prioritizing the trifluoromethyl and chiral hydroxyl group significance in drug design, and detailing the synthesis of the racemic starting material. I'm also elaborating on stereoselective reduction of the precursor. I'm simultaneously working on Graphviz diagrams for reaction workflows and logical relationships. Finally, I'm writing detailed experimental protocols for critical procedures.

Refining Content Structure

I'm now drafting the core content, emphasizing the importance of the trifluoromethyl and chiral hydroxyl groups. I'm detailing the racemic starting material synthesis and stereoselective reduction methods. I am also working on experimental protocols for critical procedures. Quantitative data summaries, such as enantiomeric excess and yield, will be presented in tables. I'm also planning to integrate in-text citations.

Large-Scale Synthesis of Enantiomerically Pure Fluorinated Compounds: Strategies, Protocols, and Scale-Up Considerations

An Application Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] Consequently, approximately 20% of all pharmaceuticals contain fluorine.[4][5] The synthesis of these compounds, particularly as single enantiomers on a large scale, presents formidable challenges. These include the management of highly reactive and often hazardous fluorinating agents, the control of stereochemistry, and the mitigation of highly exothermic reactions.[6][7] This guide provides a comprehensive overview of robust and scalable strategies for producing enantiomerically pure fluorinated compounds. We will delve into the mechanistic rationale behind key methodologies, present detailed, field-tested protocols, and address the critical safety and engineering considerations essential for transitioning from laboratory-scale discovery to pilot-plant production.

Foundational Strategies for Asymmetric C-F Bond Formation

The successful large-scale synthesis of a chiral fluorinated molecule hinges on the selection of an appropriate and scalable stereocontrol strategy. The primary approaches can be broadly categorized into three main paradigms: asymmetric catalysis, biocatalysis, and the use of chiral building blocks.

-

Asymmetric Catalysis: This is the most elegant and atom-economical approach, creating the chiral center during the C-F bond-forming step or a related transformation.

-

Transition-Metal Catalysis: Utilizes chiral ligands coordinated to a metal center (e.g., Palladium, Iridium, Copper) to create a chiral environment that directs the fluorination of a prochiral substrate.[8][9][10] This method is powerful for reactions like allylic substitutions and the fluorination of metal enolates.[9][11]

-

Organocatalysis: Employs small, chiral organic molecules (e.g., cinchona alkaloids, proline derivatives, chiral phosphoric acids) to catalyze the enantioselective introduction of fluorine.[12] This approach is highly attractive for pharmaceutical manufacturing as it avoids contamination of the final product with residual heavy metals. Key mechanisms include enamine catalysis and chiral anion phase-transfer catalysis.[12][13]

-

-

Biocatalysis: Leverages the exquisite selectivity of enzymes to perform stereoselective transformations on fluorinated substrates.

-

Enzymatic Reduction/Oxidation: Enzymes such as ene reductases and ketoreductases can reduce fluorinated prochiral ketones or alkenes to produce chiral alcohols or alkanes with exceptionally high enantiomeric excess (ee).[14]

-

Enzymatic Resolution: Involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.[15][16] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an effective racemization and recycling loop for the unwanted isomer.[16]

-

-

Chiral Building Block (Chiral Pool) Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials that already contain the desired stereocenter. The synthesis then proceeds through transformations that do not affect this established chirality. A key method within this approach is deoxyfluorination , where a chiral alcohol is converted into the corresponding alkyl fluoride, often with inversion of stereochemistry.[17][18]

Figure 1: Overview of primary synthetic strategies.

Key Challenges in Large-Scale Fluorination

Transitioning a fluorination reaction from the bench to a multi-kilogram scale introduces significant challenges that must be addressed proactively.

-

Safety and Handling: Many fluorinating agents are hazardous. Elemental fluorine (F₂) is highly toxic and reactive, while reagents like sulfur tetrafluoride (SF₄) are corrosive and toxic gases.[17][19] Even modern electrophilic reagents like Selectfluor® require careful handling.[20] Large-scale operations demand robust engineering controls, including specialized reactor materials (e.g., Hastelloy C-22) and dedicated scrubber systems.[6]

-

Thermal Management: Fluorination reactions are frequently highly exothermic.[6] On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation difficult, risking thermal runaway and the formation of hazardous byproducts. Continuous flow chemistry is an increasingly adopted technology to mitigate this risk by providing superior heat transfer and control.[6][7]

-

Material Compatibility: The generation of hydrogen fluoride (HF) as a byproduct is common in many fluorination reactions. HF is extremely corrosive to standard glass-lined steel reactors, necessitating the use of specialized alloys or reactor linings.[21]

-

Downstream Processing and Purification: Achieving high chemical and enantiomeric purity on a large scale is a major hurdle. The separation of enantiomers often relies on preparative chiral chromatography, with Supercritical Fluid Chromatography (SFC) being a preferred green and efficient technology for this purpose.[22][23]

Figure 2: Relationship between scale-up challenges and solutions.

Application Notes & Protocols

The following protocols are representative examples of scalable methods. All operations should be conducted by trained personnel in appropriate chemical fume hoods with personal protective equipment (PPE).

Application Note 1: Organocatalytic Asymmetric α-Fluorination of a Prochiral Ketone

Principle: This protocol utilizes a dual-catalyst system combining a chiral primary amine (for enamine formation) and a chiral phosphoric acid (as a phase-transfer catalyst) to achieve high enantioselectivity in the fluorination of an α-branched cyclohexanone.[12] This method avoids transition metals and proceeds under relatively mild conditions.

Protocol:

-

Reactor Setup: To an inert, jacketed reactor equipped with an overhead stirrer, nitrogen inlet, and temperature probe, add the α-aryl cyclohexanone substrate (1.0 eq) and toluene (10 vol).

-

Catalyst Loading: Add the primary amine catalyst (e.g., a protected amino acid, 0.1 eq) and the chiral phosphoric acid catalyst (0.1 eq).

-

Temperature Control: Cool the reaction mixture to 0-5 °C using a circulating chiller.

-

Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition is critical to control the reaction exotherm.

-

Reaction Monitoring: Stir the reaction at 0-5 °C for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or ¹⁹F NMR.

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃ (5 vol). Separate the organic layer. Wash the organic layer with brine (2 x 5 vol), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

-

Quality Control (Self-Validation):

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

-

Determine the enantiomeric excess (ee) by analysis on a chiral SFC or HPLC system using an appropriate chiral stationary phase.

-

| Parameter | Condition | Rationale |

| Substrate | α-Aryl Cyclohexanone | Common motif in medicinal chemistry. |

| Fluorinating Agent | NFSI / Selectfluor® | Stable, solid electrophilic fluorine sources, easier to handle than gases.[24] |

| Catalyst System | Chiral Amine + Chiral Acid | Synergistic catalysis for high enantioselectivity.[12] |

| Temperature | 0–10 °C | Low temperature enhances selectivity and controls the exotherm. |

| Solvent | Toluene / Non-polar | Optimal for the dual-catalyst system. |

| Typical ee | >95% | Demonstrates high level of stereocontrol. |

Application Note 2: Biocatalytic Asymmetric Reduction of an α-Fluoroenone

Principle: This protocol employs an ene reductase enzyme to catalyze the asymmetric reduction of a prochiral C=C bond in an α-fluoroenone, establishing a fluorine-bearing stereocenter with high fidelity.[14] This is a green chemistry approach, operating in an aqueous medium at ambient temperature.

Protocol:

-

Bioreactor Setup: To a pH-controlled bioreactor, add phosphate buffer (pH 7.0), glucose (for cofactor regeneration), and NAD(P)H cofactor.

-

Enzyme Addition: Add the lyophilized ene reductase enzyme and a glucose dehydrogenase (for cofactor recycling). Stir until fully dissolved.

-

Substrate Addition: Add the α-fluoroenone substrate (1.0 eq), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

-

Reaction Conditions: Maintain the reaction at 25-30 °C and control the pH at 7.0 by the automated addition of a dilute base. Gently agitate the mixture.

-

Reaction Monitoring: Monitor the disappearance of the substrate by reverse-phase HPLC.

-

Workup: Once the reaction is complete, saturate the aqueous phase with NaCl to break any emulsions. Extract the product with an organic solvent such as ethyl acetate (3 x 10 vol).

-

Purification & QC: Combine the organic extracts, dry over Na₂SO₄, and concentrate. The product can be further purified by chromatography if necessary. Determine ee by chiral chromatography.

| Parameter | Condition | Rationale |

| Enzyme | Ene Reductase | Highly selective for C=C bond reduction.[14] |

| Cofactor System | NAD(P)H + Glucose/GDH | In-situ regeneration of the expensive cofactor makes the process economical. |

| Medium | Aqueous Buffer (pH 7.0) | Mimics physiological conditions, environmentally benign. |

| Temperature | 25–30 °C | Optimal temperature for enzyme activity and stability. |

| Key Advantage | Extremely high ee (>99%) | Enzymes offer unparalleled stereoselectivity. |

Application Note 3: Scalable Deoxyfluorination of a Chiral Secondary Alcohol

Principle: This method converts an enantiomerically pure secondary alcohol into its corresponding fluoride using a modern deoxyfluorination reagent. Reagents like SulfoxFluor or PyFluor are preferred for large-scale work over DAST or Deoxo-Fluor® due to their improved thermal stability and safety profile.[18] The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry.

Protocol:

-

Reactor Setup: Under a strict inert (N₂) atmosphere, charge a dry, clean reactor with the chiral alcohol (1.0 eq) and an appropriate anhydrous solvent (e.g., DCM or MeCN, 10 vol).

-

Cooling: Cool the solution to -20 °C.

-

Base Addition: Add a non-nucleophilic base such as DBU (1.5 eq) dropwise, maintaining the low temperature.

-

Reagent Addition: Add a solution of the deoxyfluorination reagent (e.g., SulfoxFluor, 1.3 eq) in the same solvent dropwise over 1-2 hours. Causality: Slow addition is crucial to control the exotherm and minimize side reactions.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor by TLC or HPLC.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated solution of aqueous NaHCO₃.

-

Workup & Purification: Separate the layers and extract the aqueous phase with the reaction solvent. Combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography or distillation.

-

Quality Control: Confirm purity and structure by NMR. Verify enantiomeric purity via chiral chromatography and confirm that the stereocenter has been inverted.

Safety Protocols for Large-Scale Fluorination

Handling fluorinating agents requires stringent safety protocols that go beyond standard laboratory practice.

-

Engineering Controls: All manipulations must be performed in a high-performance fume hood or a walk-in hood for larger scales. For highly toxic gases like F₂, a dedicated gas cabinet with a monitoring system is mandatory.[19][25]

-

Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. Chemical splash goggles and a face shield are required.[20] Use heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile). A chemical-resistant apron is also recommended.[20]

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. For any work involving HF or reagents that can generate it, a tube of 2.5% calcium gluconate gel must be on hand.[25] In case of skin contact, flush with copious amounts of water immediately, remove contaminated clothing, and apply the gel while seeking immediate medical attention.[25]

-

Waste Disposal: All fluorine-containing waste must be segregated and disposed of according to institutional and environmental regulations. Quenching procedures should be designed to neutralize reactive species and acidic byproducts like HF.

Conclusion and Future Outlook

The large-scale synthesis of enantiomerically pure fluorinated compounds is a dynamic field that is critical to the pharmaceutical industry. While significant challenges related to safety, cost, and environmental impact remain, modern synthetic strategies are providing powerful solutions. The continued development of more selective and stable catalysts, both chemical and biological, is expanding the synthetic toolbox. Furthermore, the adoption of enabling technologies like continuous flow processing is transforming the industrial landscape, allowing for safer, more efficient, and scalable production of these vital molecules.[7] The integration of these advanced synthetic methods with robust process control and rigorous safety protocols will continue to drive innovation in drug development.

References

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. [Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. (2025). RSC Publishing. [Link]

-

Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. (2012). CHIMIA. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. (2024). ChemRxiv. [Link]

-

A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. (2019). ACS Central Science. [Link]

-

Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (2025). Sravathi. [Link]

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (2014). Chemical Reviews. [Link]

-

Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). (2025). Chemical Reviews. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]

-

Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. (2014). Accounts of Chemical Research. [Link]

-

Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016). ResearchGate. [Link]

-

Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2026). ResearchGate. [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (2013). Organic Letters. [Link]

-

Fluorine Safety. Purdue University. [Link]

-

Fluorine enables separation-free 'chiral chromatographic analysis'. (2020). analytica-world.com. [Link]

-

Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates. (2024). Organic Letters. [Link]

-

Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015-2024). (2025). PubMed. [Link]

-

Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. [Link]

-

Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions. (2022). Organic Chemistry Frontiers. [Link]

-

Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. (2015). Organic Letters. [Link]

-

18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). Accounts of Chemical Research. [Link]

-

Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group, Princeton University. [Link]

-

Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. (2006). CHIMIA. [Link]

-

From analytical methods to large scale chiral supercritical fluid chromatography using chlorinated chiral stationary phases. (2016). Journal of Chromatography A. [Link]

-

Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. (2009). Chemical Communications. [Link]

-

Catalytic Enantioselective Fluorination. (2014). ScienceDirect. [Link]

-

Biocatalytic Approaches to Building Blocks for Enzymatic and Chemical Glycan Synthesis. (2023). JACS Au. [Link]

-

Asymmetric 18F-fluorination for applications in positron emission tomography. (2016). Chemical Society Reviews. [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (2022). RSC Medicinal Chemistry. [Link]

-

Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. (2015). ResearchGate. [Link]

-

Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. (2014). Tetrahedron Letters. [Link]

-

Catalytic, Enantioselective Fluorination Reactions. (2012). Angewandte Chemie International Edition. [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ResearchGate. [Link]

-

Repurposing of F-gases: challenges and opportunities in fluorine chemistry. (2022). Chemical Society Reviews. [Link]

-

Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Biocatalytic synthesis of chiral amine building blocks. (2021). Nottingham ePrints. [Link]

-

Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. [Link]

-

Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (2004). ResearchGate. [Link]

-

Advances in Continuous Flow Fluorination Reactions. (2024). ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 5. pharmtech.com [pharmtech.com]

- 6. sravathi.com [sravathi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Sci-Hub. Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis / Tetrahedron Letters, 2014 [sci-hub.red]

- 14. chemrxiv.org [chemrxiv.org]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. Biocatalytic synthesis of chiral amine building blocks - Nottingham ePrints [eprints.nottingham.ac.uk]

- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Repurposing of F-gases: challenges and opportunities in fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. From analytical methods to large scale chiral supercritical fluid chromatography using chlorinated chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chimia.ch [chimia.ch]

- 25. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

Troubleshooting & Optimization

Purification of trifluoromethylated esters by distillation or chromatography

subgraph "cluster_Initial_Assessment" { label="Initial Assessment"; bgcolor="#FFFFFF"; Start [label="Crude CF3-Ester Sample", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckPurity [label="Assess Purity & Impurities\n(GC-MS, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Start -> CheckPurity; }

subgraph "cluster_Method_Selection" { label="Method Selection"; bgcolor="#FFFFFF"; BoilingPoint [label="Are boiling points of\ncomponents significantly different\n(>25 °C)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ThermalStability [label="Is the ester\nthermally stable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity -> BoilingPoint; }

subgraph "cluster_Distillation_Path" { label="Distillation Pathway"; bgcolor="#E8F0FE"; Distillation [label="Distillation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractional [label="Fractional Distillation\n(High Efficiency Column)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vacuum [label="Vacuum Distillation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoilingPoint -> Fractional [label="Yes"]; Fractional -> ThermalStability; ThermalStability -> Vacuum [label="No"]; ThermalStability -> Distillation [label="Yes"]; }

subgraph "cluster_Chromatography_Path" { label="Chromatography Pathway"; bgcolor="#E6F4EA"; Chromatography [label="Chromatography", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnChoice [label="Select Stationary Phase\n(Silica, Fluorous, etc.)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventSystem [label="Develop Solvent System\n(TLC)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoilingPoint -> Chromatography [label="No"]; Chromatography -> ColumnChoice -> SolventSystem; }

subgraph "cluster_Final_Analysis" { label="Final Analysis & Troubleshooting"; bgcolor="#FFFFFF"; FinalPurity [label="Analyze Fractions for Purity\n(GC, NMR)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot\n(See FAQs)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Distillation -> FinalPurity; Vacuum -> FinalPurity; SolventSystem -> FinalPurity; FinalPurity -> Troubleshoot [label="Purity <95%"]; } }

Caption: Decision workflow for selecting a purification method.

Technical Support Center: Purification of Trifluoromethylated Esters

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, chemists, and drug development professionals working on the purification of trifluoromethylated (CF3) esters. It is designed to function as a technical resource, offering insights from a Senior Application Scientist's perspective.

Foundational Challenges in Purifying CF3-Esters

Trifluoromethylated esters present a unique set of purification challenges due to the strong electron-withdrawing nature of the CF3 group. This moiety significantly alters the molecule's polarity, volatility, and susceptibility to hydrolysis compared to its non-fluorinated analogs. Understanding these core properties is the first step in troubleshooting any purification process.

-

Altered Polarity: The CF3 group increases the molecule's overall hydrophobicity and can lead to unusual elution behavior in chromatography.

-

Increased Volatility: Trifluoromethylated compounds are often more volatile than their hydrocarbon counterparts, which can be an advantage in distillation but may lead to sample loss if not handled correctly.

-

Susceptibility to Hydrolysis: The electron-withdrawing CF3 group makes the ester carbonyl carbon more electrophilic and thus more prone to nucleophilic attack by water or other nucleophiles, especially under basic or strongly acidic conditions.

Purification by Distillation: Troubleshooting Guide

Distillation is often the method of choice for large-scale purification of volatile, thermally stable compounds. However, CF3-esters can exhibit non-ideal behavior.

Frequently Asked Questions (FAQs) - Distillation

Q1: My CF3-ester seems to be co-distilling with a solvent impurity, even though their boiling points are far apart. What's happening?

A1: You are likely observing an azeotrope, which is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation. Fluorinated compounds are well-known for forming azeotropes with common organic solvents.

-

Troubleshooting Steps:

-

Identify the Azeotrope: Analyze a sample of the distillate by GC-MS or ¹H NMR to confirm the identity of the co-distilling impurity.

-

Break the Azeotrope:

-

Add a Third Component: Introduce a solvent that will selectively interact with one component and alter its volatility. For example, if your ester is forming an azeotrope with toluene, adding hexane might help.

-

Pressure-Swing Distillation: Since the composition of an azeotrope is pressure-dependent, distilling at a different pressure (e.g., under vacuum) can change the azeotropic composition, potentially allowing for separation.

-

-

Alternative Purification: If breaking the azeotrope is not feasible, switch to column chromatography.

-

Q2: I'm losing a significant amount of my product during vacuum distillation, and my yield is very low.

A2: This is a common issue related to the high volatility of many CF3-esters.

-

Troubleshooting Steps:

-

Improve Condenser Efficiency: Ensure you are using a high-efficiency condenser (e.g., a Dewar condenser cooled with a dry ice/acetone slurry) to trap highly volatile compounds.

-

Check for Leaks: Even a small leak in your vacuum system will lower efficiency and can carry volatile product into the pump. Meticulously check all joints and use high-quality vacuum grease.

-

Use a Cold Trap: Always place a cold trap between your receiving flask and the vacuum pump to recover any product that bypasses the condenser.

-

Q3: My product is decomposing in the distillation pot. How can I avoid this?

A3: Thermal decomposition or hydrolysis can occur, especially if the crude material contains acidic or basic impurities.

-

Troubleshooting Steps:

-

Lower the Temperature: Use vacuum distillation to reduce the boiling point of your ester. A general rule of thumb is that halving the pressure reduces the boiling point by about 15-20°C.

-

Pre-neutralize the Crude Mixture: Before distilling, wash the crude product with a dilute, mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash to remove acidic impurities. Ensure the product is thoroughly dried before distillation.

-

Minimize Heating Time: Use a flask that is appropriately sized for your sample volume (ideally half-full) and heat it rapidly to the distillation temperature to minimize the time the compound spends at high temperatures.

-

Start [label="Distillation Problem", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CoDistill [label="Co-Distillation\n(Azeotrope?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield\n(Volatility?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Decomposition [label="Decomposition\n(Thermal Stress?)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> CoDistill; Start -> LowYield; Start -> Decomposition;

CoDistill -> BreakAzeotrope [label="Yes", color="#34A853"]; BreakAzeotrope [label="Action: Add 3rd component\nor change pressure", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

LowYield -> ImproveCondensing [label="Yes", color="#34A853"]; ImproveCondensing [label="Action: Use cold trap &\nhigh-efficiency condenser", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Decomposition -> ReduceTemp [label="Yes", color="#34A853"]; ReduceTemp [label="Action: Use vacuum &\npre-neutralize crude", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Troubleshooting logic for common distillation issues.

Purification by Chromatography: Troubleshooting Guide

Flash column chromatography is a powerful technique for purifying CF3-esters, especially for small-scale and high-purity applications. However, their unique properties require careful method development.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My CF3-ester is eluting much faster from my silica gel column than expected, giving poor separation from non-polar impurities.

A1: This is a classic result of the CF3 group's effect on polarity. While the ester group is polar, the highly fluorinated tail is non-polar and "fluorous." On standard silica gel, the fluorous nature can dominate, causing the compound to move quickly with non-polar eluents.

-

Troubleshooting Steps:

-

Use a Less Polar Solvent System: The key is to find a solvent system where your compound has a retention factor (Rf) of ~0.2-0.3 on TLC. Start with highly non-polar solvents like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane in very small increments (e.g., 1-2%).

-

Consider Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., using a C18-functionalized silica), the non-polar stationary phase will interact more strongly with the hydrophobic CF3-group, increasing retention and often providing superior separation from polar impurities.

-

Explore Fluorous Solid-Phase Extraction (F-SPE): For compounds with significant fluorine content, fluorous chromatography is an excellent option. This technique uses a fluorinated stationary phase that specifically retains fluorinated compounds while allowing non-fluorinated impurities to pass through.

-

Q2: I see streaking and tailing of my product spot on the TLC plate and the column.

A2: Tailing is often a sign of unwanted interactions between your compound and the stationary phase, or it can indicate decomposition.

-

Troubleshooting Steps:

-

Check for Acidity/Basicity: Silica gel is inherently acidic and can cause decomposition of sensitive esters or protonation of basic functionalities, leading to tailing. Try deactivating the silica by adding 1% triethylamine to your solvent system.

-

Assess for Hydrolysis: If your eluent contains protic solvents like methanol, especially in combination with acidic or basic modifiers, your ester could be hydrolyzing on the column. Analyze the "tail" fraction by mass spectrometry to see if it corresponds to the carboxylic acid. If so, switch to aprotic solvents (e.g., Hexane/Ethyl Acetate).

-

Reduce Sample Concentration: Overloading the column is a common cause of tailing. Ensure you are not exceeding the recommended loading capacity for your column (typically 1-5% of the silica weight).

-

Q3: How do I choose the right stationary phase for my CF3-ester?

A3: The choice depends on the overall structure of your molecule, not just the CF3-ester group.

| Stationary Phase | Best For... | Eluent System | Rationale |

| Normal Phase (Silica Gel) | Molecules where the ester is the dominant polar feature. | Non-polar (e.g., Hexane/EtOAc) | Standard, cost-effective choice. Good for separating isomers or compounds with small polarity differences. |

| Reversed-Phase (C18) | Molecules with significant hydrophobic character beyond the CF3 group. | Polar (e.g., Acetonitrile/Water) | Excellent for separating CF3-esters from non-fluorinated starting materials or polar byproducts. |

| Fluorous | Molecules with a high fluorine content (>60% by weight). | Fluorinated and organic solvents | Highly selective for fluorinated compounds, offering unique separation capabilities. |

Protocol: Standard Flash Chromatography of a CF3-Ester

-

Solvent System Selection:

-

On a silica TLC plate, spot your crude material.

-

Develop the plate in a solvent system of 95:5 Hexane:Ethyl Acetate.

-

Aim for an Rf value of 0.2-0.3 for your desired product. Adjust the solvent polarity by increasing or decreasing the ethyl acetate percentage in small increments until the target Rf is achieved.

-

-

Column Packing:

-

Select a column size appropriate for your sample amount (e.g., a 40g silica column for 400-800mg of crude material).

-

Pack the column using the chosen eluent system as a slurry.

-

-

Sample Loading:

-

Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Adsorb this solution onto a small amount of silica gel (~1-2x the mass of the crude product).

-

Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

-

Carefully add this dry-loaded sample to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin eluting with your selected solvent system.

-

Collect fractions and monitor the elution by TLC.

-

Combine the pure fractions as identified by TLC.

-

-

Product Isolation:

-

Evaporate the solvent from the combined pure fractions under reduced pressure.

-

Place the resulting oil or solid under high vacuum to remove residual solvent.

-

Confirm purity using NMR, GC-MS, or other appropriate analytical techniques.

-

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. [Link]

-

Zhang, W. (2004). Fluorous Solvents, Catalysts, and Separation Techniques. In Handbook of Fluorous Chemistry (pp. 235-256). Wiley-VCH. [Link]

Identifying and minimizing side products in trifluoromethylation reactions

Welcome to the technical support center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a trifluoromethyl (CF3) group into organic molecules. The unique properties of the CF3 group make it a valuable addition to pharmaceuticals and agrochemicals, but its reactivity can also lead to challenging side reactions.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize unwanted side products, thereby optimizing your reaction outcomes. The advice herein is based on established mechanistic principles and field-proven strategies.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general framework for troubleshooting unexpected results in your trifluoromethylation reactions. The following workflow outlines a systematic approach to diagnosing and solving common problems.

Caption: A general workflow for troubleshooting trifluoromethylation reactions.

Troubleshooting Guides & FAQs

Section 1: Issues with Electrophilic Trifluoromethylation (e.g., Togni's and Umemoto's Reagents)

Question 1: My reaction with a Togni's or Umemoto's reagent on an alkene is giving a mixture of products, including vinylic trifluoromethylation and other additions. How can I improve the selectivity?

Answer: This is a common issue that arises from competing reaction pathways, often radical in nature, which can be highly dependent on the reaction conditions.[3] Electrophilic trifluoromethylating reagents can generate a CF3 radical, which then adds to the alkene.[4][5] The resulting radical intermediate can then undergo different transformations, leading to a variety of products.

Causality and Mechanism: The reaction of an alkene with an electrophilic CF3 reagent, especially under photoredox or transition-metal catalysis, often proceeds through a CF3 radical addition.[5][6] The selectivity of the reaction is determined by the fate of the resulting carbon-centered radical intermediate. For example, in the reaction of alkenes with Togni's reagent, you can selectively form hydrotrifluoromethylated, vinylic trifluoromethylated, or iodotrifluoromethylated products simply by changing the salt and solvent.[3]

-

Vinylic Trifluoromethylation: This product arises from an elimination reaction of an in-situ generated intermediate, such as an iodotrifluoromethylated species.[3]

-

Hydrotrifluoromethylation: This can occur if a hydrogen source is present. For example, DMF can act as a hydrogen source in the presence of K2CO3.[3]

-

Other Additions (e.g., Iodotrifluoromethylation): This occurs when a nucleophile (like iodide from KI) traps the radical intermediate.[3]

Troubleshooting Steps:

-

Solvent and Additive Screening: The choice of solvent and additives is critical for controlling the reaction pathway.

-

To favor vinylic trifluoromethylation , consider using tetra-n-butylammonium iodide (TBAI) in a non-protic solvent like 1,4-dioxane.[3]

-

To obtain the iodotrifluoromethylation product, potassium iodide (KI) can be used.[3]

-

For hydrotrifluoromethylation , a combination of K2CO3 in DMF might be effective.[3]

-

-

Control for Radical vs. Cationic Pathways: A radical-clock experiment can help determine if the reaction proceeds via radical intermediates.[3] If a cationic pathway is competing, adjusting the solvent polarity or adding a non-nucleophilic base might be beneficial.

-

Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring one activation pathway over another.

Question 2: I am observing significant decomposition of my starting material or the trifluoromethylating reagent itself, leading to low yields.

Answer: Decomposition can be a significant issue, especially with thermally or photochemically sensitive reagents and substrates. The stability of the CF3 source and any catalytic species is paramount.

Causality and Mechanism: Many trifluoromethylation reactions, particularly those involving photoredox or transition-metal catalysts, rely on a delicate balance of redox events.[6] For instance, in some copper-catalyzed reactions, the active CuCF3 species can be unstable under oxidative conditions.[7] Similarly, the photoexcited state of a catalyst needs to efficiently react with the CF3 source or the substrate to avoid degradation pathways.[8]

Troubleshooting Steps:

-

Optimize Catalyst and Ligand: If using a transition metal catalyst, the choice of ligand can significantly impact the stability of the active species. For example, in copper-mediated oxidative trifluoromethylation, adding 1,10-phenanthroline can stabilize the CuCF3 species.[7]

-

Adjust Reagent Stoichiometry: Using an excess of the CF3 source, such as (trifluoromethyl)trimethylsilane (TMSCF3), can sometimes compensate for its decomposition.[7]

-

Modify the Order of Addition: In some cases, the order in which reagents are added can be crucial. For instance, adding the substrate slowly to a pre-mixed solution of the catalyst and CF3 source can help maintain a low concentration of the reactive intermediate and suppress side reactions.[7]

-

Degas the Reaction Mixture: If your reaction is sensitive to oxygen, ensure that the solvent and reaction vessel are properly degassed to prevent oxidative degradation of the catalyst or reagents.

Section 2: Issues with Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent)

Question 3: My nucleophilic trifluoromethylation of a ketone using TMSCF3 is sluggish, and I'm getting incomplete conversion.

Answer: Slow or incomplete reactions with TMSCF3 (the Ruppert-Prakash reagent) are often related to the generation and reactivity of the active trifluoromethyl anion (CF3-).

Causality and Mechanism: The trifluoromethyl anion is a transient and highly basic species.[1] Its generation from TMSCF3 requires a nucleophilic activator, typically a fluoride source or a base. The efficiency of this activation and the stability of the resulting CF3- are key to the reaction's success. In some cases, the formation of stable pentacoordinated silicon species can sequester the active nucleophile.[1]

Troubleshooting Steps:

-

Choice of Activator: The choice and amount of the activator are critical. While catalytic amounts of a fluoride source (like TBAF) are often used, for less reactive substrates, stoichiometric amounts might be necessary. Alternatively, bases like cesium carbonate (Cs2CO3) have been shown to be effective initiators for the trifluoromethylation of chalcones and ketones.[9]

-

Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates. Aprotic polar solvents like DMF or THF are commonly used. For certain substrates, a solvent screen is advisable. Changing the solvent can also influence the aggregation state of the activator and the reactivity of the enolate, if applicable.[10]

-

Temperature: While many TMSCF3 reactions are run at low temperatures to control reactivity, sluggish reactions may benefit from a gradual increase in temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without significant side product formation.

Section 3: Issues with Copper-Mediated Trifluoromethylation

Question 4: In my copper-mediated trifluoromethylation of an aryl halide, I'm observing significant formation of aryl-aryl homocoupling products and diaryl ethers.

Answer: These side products are common in copper-mediated cross-coupling reactions and typically arise from competing reaction pathways that outcompete the desired trifluoromethylation.

Causality and Mechanism: In these reactions, an active CuCF3 species is generated in situ.[1][7] This species then reacts with the aryl halide in a catalytic cycle. Side reactions can occur at various stages:

-

Homocoupling: The aryl halide can undergo homocoupling, especially at higher temperatures or with certain copper catalysts.

-

Diaryl Ethers: If the reaction is run in a solvent that can act as a nucleophile (or if there are nucleophilic additives), etherification can compete with trifluoromethylation.[7]

Troubleshooting Steps:

-

Optimize the Copper Source and Oxidant: To inhibit the formation of aryl halides and diaryl ethers in oxidative trifluoromethylation of aryl boronic acids, changing the catalyst to [Cu(OTf)]2·C6H6 and the oxidant to Ag2CO3, while running the reaction at a lower temperature (e.g., 45 °C), has been shown to be effective.[7]

-

Ligand Screening: The addition of a suitable ligand can modulate the reactivity of the copper center, favoring the desired cross-coupling over side reactions. Bidentate nitrogen ligands, such as 1,10-phenanthroline, are often effective.[7]

-

Strictly Anhydrous and Inert Conditions: Moisture and oxygen can interfere with the catalytic cycle and promote side reactions. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Summary of Common Side Products and Mitigation Strategies

| Side Product Type | Potential Cause(s) | Recommended Mitigation Strategies | Relevant Reaction Types |

| Vinylic Trifluoromethylation | Elimination from an intermediate; specific additives | Use TBAI in dioxane to promote; use KI to suppress and favor iodo-trifluoromethylation.[3] | Radical trifluoromethylation of alkenes |

| Hydrotrifluoromethylation | Presence of a hydrogen source (e.g., DMF) | Use a non-hydrogen-donating solvent; or use K2CO3 in DMF to selectively form this product.[3] | Radical trifluoromethylation of alkenes |

| Aryl Halides / Diaryl Ethers | Competing reaction pathways in cross-coupling | Change catalyst (e.g., to [Cu(OTf)]2·C6H6), use a milder oxidant (e.g., Ag2CO3), lower reaction temperature.[7] | Copper-mediated oxidative trifluoromethylation |

| Homocoupling Products | High temperature; catalyst choice | Lower reaction temperature; screen ligands and copper sources. | Copper-mediated cross-coupling |

| Defluorination Products | Tandem radical cyclization/defluorination | Can be a desired pathway; control depends on reaction partners and conditions. | Reactions of α-trifluoromethyl alkenes |

Key Experimental Protocols

Protocol for Screening Solvents and Additives in Alkene Trifluoromethylation

This protocol provides a framework for optimizing the selectivity of a trifluoromethylation reaction of an alkene using an electrophilic CF3 source (e.g., Togni's reagent).

-

Setup: Arrange a series of small-scale reaction vials (e.g., 2 mL glass vials with stir bars) in a parallel synthesis block or an aluminum heating block.

-

Stock Solutions: Prepare stock solutions of the alkene substrate, the CF3 reagent, and any catalyst in a suitable solvent to ensure accurate dispensing.

-

Reaction Matrix: Design a matrix of experiments to test different solvents and additives. For example:

-

Vial 1 (Control): Substrate, CF3 reagent, catalyst in a standard solvent (e.g., acetonitrile).

-

Vial 2: As per Vial 1, but with 1,4-dioxane as the solvent and TBAI (1.1 eq) as an additive.

-

Vial 3: As per Vial 1, but with KI (1.1 eq) as an additive.

-

Vial 4: As per Vial 1, but with DMF as the solvent and K2CO3 (2.0 eq) as an additive.

-

Include other solvents such as THF, DCM, etc.

-

-

Execution:

-

To each vial, add the alkene substrate.

-

Add the appropriate solvent and additive for each vial.

-

Add the CF3 reagent and catalyst stock solutions.

-

Seal the vials and place them in the heating block at the desired temperature.

-

-

Monitoring and Analysis:

-

After a set time (e.g., 12 hours), take an aliquot from each reaction.

-

Quench the aliquot and analyze by LC-MS or GC-MS to determine the product distribution and conversion.

-

Use an internal standard for quantitative analysis.

-

-

Interpretation: Compare the results from the different conditions to identify the solvent and additive combination that maximizes the yield of the desired product while minimizing side products.

Visualization of Competing Pathways

The following diagram illustrates how different additives can steer the reaction of an alkene with a CF3 source towards different products.

Caption: Control of product selectivity in alkene trifluoromethylation.

References

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved January 26, 2026, from [Link]

-

Li, Y., et al. (2013). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Accounts of Chemical Research. [Link]

-

Saito, A., et al. (2014). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. Angewandte Chemie International Edition. [Link]

-

Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]

-

Liu, F., et al. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. [Link]

-

Douglas, J., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

-

O'Hagan, D. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Khalid, M., & Mohammed, S. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

-

Besset, T., et al. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal. [Link]

-

Prakash, G. K. S., et al. (2017). The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF3. ResearchGate. [Link]

-

Zhang, X., et al. (2018). Figure S12 HPLC analysis of the [18F]trifluoromethylation reaction of... ResearchGate. [Link]

-

Khalid, M., & Mohammed, S. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. [Link]

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Preventing decomposition of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate during reaction

Welcome to the technical support guide for Ethyl 3,3,3-trifluoro-2-hydroxypropanoate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the unique challenges of working with this valuable but sensitive reagent. Our goal is to empower you to prevent its decomposition and ensure the success and reproducibility of your experiments.

Understanding the Core Challenge: Inherent Instability

This compound is a valuable building block in medicinal chemistry and materials science due to the strategic placement of the trifluoromethyl group. However, the very features that make it useful also render it susceptible to decomposition. The electron-withdrawing nature of the CF₃ group significantly increases the acidity of the C-2 proton and weakens the C2-C3 bond, making the molecule prone to a retro-aldol type fragmentation, particularly under basic conditions.

This guide will provide you with the mechanistic understanding and practical solutions to mitigate these stability issues.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions involving this compound.

Question 1: My reaction is not proceeding to completion, and I'm observing multiple new spots on my TLC analysis. What is happening?

Answer: This is a classic symptom of substrate decomposition. The most probable cause is a base-induced retro-aldol fragmentation. Even seemingly neutral or mildly basic conditions can be sufficient to initiate this pathway.

-

The Mechanism of Decomposition: The presence of a base (e.g., amine, carbonate, or even basic impurities in your solvent or reagents) can deprotonate the hydroxyl group. The resulting alkoxide facilitates the cleavage of the C2-C3 bond, leading to the formation of trifluoroacetaldehyde and ethyl formate.

-

Troubleshooting Steps:

-

Analyze Your Reagents: Scrutinize every component of your reaction for basicity. Are you using an amine base like triethylamine? Is your solvent old and potentially contains basic impurities? Is your starting material fully neutralized from a previous step?

-

Monitor with Analytics: Use GC-MS to look for the characteristic masses of the fragmentation products (trifluoroacetaldehyde, M=98.02; ethyl formate, M=74.08). ¹H NMR can also be used to detect the formation of ethyl formate, which presents a distinct singlet around 8 ppm.

-

Implement a Protective Strategy: The most robust solution is to protect the sensitive hydroxyl group before proceeding with your desired reaction. A silyl ether, such as a TBDMS (tert-butyldimethylsilyl) ether, is an excellent choice as it is stable under a wide range of conditions but can be easily removed later.

-

Diagram: Base-Catalyzed Decomposition Pathway

Caption: Base-catalyzed retro-aldol decomposition of the target molecule and the preventative protection strategy.

Question 2: I am attempting a Mitsunobu reaction, but my yields are consistently low. Why?

Answer: The Mitsunobu reaction involves the in-situ formation of an alkoxyphosphonium salt. The basicity of the carboxylate nucleophile or the phosphine reagent itself can be sufficient to trigger the decomposition pathway described above. Furthermore, the electron-deficient nature of the alcohol can make it a less reactive nucleophile.

-

Troubleshooting Steps:

-

Protect the Hydroxyl Group: This is the most reliable approach. Convert the hydroxyl group to a silyl ether first. You can then deprotect it later in your synthetic sequence.

-

Use Milder Conditions: If protection is not an option, consider using pre-formed carboxylate salts with a non-nucleophilic counter-ion to minimize the free base concentration in your reaction.

-

Alternative Couplings: Explore alternative coupling reactions that do not require such basic conditions, such as Steglich esterification using DCC/DMAP, but be mindful that DMAP is also basic and should be used catalytically and at low temperatures.

-

Question 3: Can I use acidic conditions with this molecule?

Answer: While more stable under acidic than basic conditions, caution is still advised. Strong acids, particularly at elevated temperatures, can promote dehydration to form the corresponding unsaturated ester, ethyl 3,3,3-trifluoro-2-propenoate.

-

Preventative Measures:

-

Temperature Control: If acidic conditions are necessary, maintain low temperatures (e.g., 0 °C to room temperature) to minimize the rate of dehydration.

-

Anhydrous Conditions: Ensure your reaction is free of water, as this can facilitate proton transfer and subsequent elimination.

-

Use Lewis Acids: In some cases, Lewis acids may be a milder alternative to Brønsted acids for promoting your desired transformation.

-

Quantitative Data Summary

| Condition | Temperature Range | Stability Outlook | Key Risk | Recommended Action |

| Strongly Basic (pH > 10) | Ambient | Very Poor - Rapid Decomposition | Retro-Aldol Fragmentation | Avoid. If necessary, use cryo-conditions (-78 °C) and immediate quenching. |

| Mildly Basic (pH 7.5-9) | Ambient | Poor to Moderate - Decomposition likely | Retro-Aldol Fragmentation | Use non-nucleophilic, sterically hindered bases (e.g., DIPEA). Protect the OH group. |

| Neutral (pH ~7) | Ambient | Good - Generally stable for workup/storage. | Slow decomposition if impurities exist. | Use high-purity solvents and reagents. Store under inert atmosphere. |

| Mildly Acidic (pH 4-6) | Ambient | Excellent | Minimal | Ideal for extractions and short-term storage. |

| Strongly Acidic (pH < 2) | > 40 °C | Moderate - Risk of side reactions | Dehydration | Maintain low temperatures (0 °C). Use anhydrous conditions. |

Experimental Protocol: Protection of the Hydroxyl Group

This protocol details the robust and widely applicable method of protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This protected form is highly stable to a wide range of non-acidic reaction conditions.

Diagram: Experimental Workflow

Addressing incomplete hydrolysis of trifluoromethylated nitriles

Initiating Literature Review

I'm currently engaged in comprehensive Google searches to uncover authoritative insights into trifluoromethylated nitrile hydrolysis. My focus is on identifying prevalent challenges, effective troubleshooting methods, and established protocols. The aim is to build a robust foundation of knowledge before diving deeper.

Structuring the Knowledge Base

I'm now structuring the technical support center as a Q&A troubleshooting guide, moving beyond initial literature searches. The FAQ will address specific experimental problems, built on recurring issues identified. I'm also starting to assemble a reference list, including full source details and URLs. Next up, I'll dive into crafting the "Scientific Integrity & Logic" section.

Defining the Problem Space

I'm now expanding my Google searches. Beyond initial exploration, I'm analyzing results to pinpoint recurring hurdles like incomplete conversions and structural influences. This deeper dive will solidify the basis for the FAQ and troubleshooting guide, informing the structure with specific experimental problem-solving in mind.

Validation & Comparative

A Comparative Guide to Chiral HPLC Method Development for Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

This guide provides a comprehensive, in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind methodological choices, ensuring a robust and reproducible separation.

Introduction: The Significance of Chiral Separation

This compound is a key chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The stereochemistry of this molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the development of a reliable and efficient analytical method to separate and quantify these enantiomers is paramount for quality control and regulatory compliance. This guide explores the systematic development of such a method, comparing different chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal enantioseparation.

The Foundation: Understanding Chiral Stationary Phases

The success of any chiral separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP). These phases create a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the stationary phase have different energies, leading to different retention times. For a molecule like this compound, which contains a hydroxyl and an ester group, polysaccharide-based and Pirkle-type CSPs are often excellent starting points.

-

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on cellulose or amylose derivatives coated or immobilized on a silica support. The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

-

Pirkle-type CSPs (Brush-type): These phases have a smaller, well-defined chiral selector covalently bonded to the silica surface. The recognition mechanism is primarily based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Experimental Design: A Head-to-Head Comparison

To identify the optimal conditions for the separation of this compound enantiomers, a screening study was conducted using two popular and mechanistically different CSPs:

-

Column A: A polysaccharide-based column, specifically a Daicel CHIRALPAK® AD-H, which has amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

-

Column B: A Pirkle-type column, the Regis WHELK-O® 1, which is based on (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.

The initial screening was performed in normal phase mode, which is a common starting point for chiral separations due to its versatility and the strong interactions it promotes.

Initial Screening Protocol

Objective: To evaluate the enantioselectivity (α) and resolution (Rs) of the two selected columns under standard normal phase conditions.

Methodology:

-

Sample Preparation: A racemic standard of this compound was prepared in the mobile phase at a concentration of 1 mg/mL.

-

HPLC System: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, and diode array detector (DAD) was used.

-

Columns:

-

CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

-

WHELK-O® 1 (250 x 4.6 mm, 5 µm)

-

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

Screening Results and Interpretation

The initial screening provided a clear distinction in the performance of the two CSPs for this specific analyte.

| Column | CSP Type | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |

| CHIRALPAK® AD-H | Polysaccharide | 8.5 | 10.2 | 1.25 | 2.8 |

| WHELK-O® 1 | Pirkle-type | 12.1 | 12.5 | 1.04 | 0.9 |

Analysis of Results:

The CHIRALPAK® AD-H column demonstrated significantly better selectivity and resolution for the enantiomers of this compound under the initial screening conditions. A resolution of 2.8 indicates a baseline separation, which is highly desirable for accurate quantification. The WHELK-O® 1, while showing some enantioselectivity, did not achieve baseline separation (Rs < 1.5), suggesting that the interaction mechanism is less favorable for this analyte. The superior performance of the polysaccharide-based phase is likely due to the presence of multiple interaction sites within its complex three-dimensional structure, allowing for more effective discrimination between the enantiomers.

Method Optimization on the CHIRALPAK® AD-H

Having identified the CHIRALPAK® AD-H as the more promising stationary phase, the next step is to optimize the mobile phase composition to further improve the separation and reduce the analysis time.

Optimization Strategy

The primary goal of optimization is to fine-tune the retention and resolution. In normal phase chiral chromatography, this is typically achieved by adjusting the type and concentration of the alcohol modifier in the mobile phase.

Workflow for Method Optimization:

Caption: Workflow for Chiral HPLC Method Optimization.

Effect of Alcohol Modifier

To investigate the effect of the alcohol modifier, the concentration of Isopropanol (IPA) was varied from 5% to 20%.

| % IPA in n-Hexane | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Selectivity (α) | Resolution (Rs) |

| 5% | 15.2 | 18.9 | 1.31 | 3.5 |

| 10% | 8.5 | 10.2 | 1.25 | 2.8 |

| 15% | 6.1 | 7.1 | 1.18 | 2.1 |

| 20% | 4.5 | 5.0 | 1.12 | 1.6 |

Interpretation:

As expected, increasing the percentage of the polar alcohol modifier (IPA) decreases the retention times of both enantiomers. This is because the modifier competes with the analyte for polar interaction sites on the CSP. While a lower concentration of IPA (5%) improved both selectivity and resolution, it resulted in a longer run time. A concentration of 20% IPA led to a significant loss of resolution. Therefore, 10% IPA provides the best balance between analysis time and separation quality.

Final Recommended Method and Validation Considerations

Based on the systematic development process, the following method is recommended for the chiral separation of this compound.

Final Optimized Method Protocol

-

Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

This method provides a robust and reliable separation with excellent resolution, suitable for accurate quantification of the enantiomers.

Method Validation

Once the final method is established, it must be validated according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Diagram of the Method Development and Validation Pathway:

A Senior Application Scientist's Guide to the Validation of Ethyl 3,3,3-trifluoro-2-hydroxypropanoate Purity by HPLC

This guide provides a comprehensive framework for the validation of analytical methods for Ethyl 3,3,3-trifluoro-2-hydroxypropanoate (TFHP), a critical chiral building block in modern pharmaceuticals. We will present a detailed High-Performance Liquid Chromatography (HPLC) method, benchmark it against alternative techniques, and provide the scientific rationale behind our methodological choices, ensuring a self-validating and robust analytical protocol.

The Analytical Challenge: Why Purity of a Chiral Fluorinated Ester Matters

This compound is a key intermediate whose molecular structure contains a stereocenter. The therapeutic efficacy and safety of a final active pharmaceutical ingredient (API) often depend on the specific stereoisomer used. Consequently, controlling the enantiomeric purity of chiral intermediates like TFHP is of paramount importance in drug development and manufacturing. The presence of the undesired enantiomer is considered an impurity.

Beyond enantiomeric purity, process-related impurities from synthesis, such as unreacted starting materials or by-products, must also be meticulously monitored and controlled. The trifluoromethyl group can present unique challenges to chromatographic separation and detection, necessitating a well-designed analytical method.

Primary Analytical Method: Chiral HPLC with UV Detection

For a molecule like TFHP, a chiral HPLC method is the gold standard for simultaneously assessing both enantiomeric and chemical purity. The method proposed herein is designed for high resolution, specificity, and compliance with regulatory expectations.

Proposed HPLC Method Parameters

The selection of a chiral stationary phase (CSP) is the most critical parameter for this separation. Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives, are highly effective for resolving a wide range of chiral compounds, including those with fluorine substituents.

| Parameter | Recommended Setting | Rationale |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven selectivity for a broad range of chiral compounds, including those with ester and hydroxyl functional groups. |

| Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical column dimensions provide a good balance of resolution, efficiency, and analysis time. |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of Trifluoroacetic Acid (TFA) | The non-polar/polar solvent system is typical for normal-phase chiral separations. IPA acts as the polar modifier to control retention and enantioselectivity. TFA can improve peak shape for acidic analytes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |

| Temperature | 25°C | Controlled temperature ensures reproducible retention times and selectivity. |

| Detection | UV at 210 nm | The ester chromophore allows for sensitive detection at low UV wavelengths. |

| Injection Volume | 10 µL | A typical injection volume for achieving good sensitivity without overloading the column. |

Workflow for HPLC Method Validation

The validation of the proposed HPLC method must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). The following workflow ensures the method is fit for its intended purpose.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.